molecular formula C19H22FN3S B5723294 (4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine

(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine

Cat. No. B5723294
M. Wt: 343.5 g/mol
InChI Key: LPQWCOHLTHEKSB-UHFFFAOYSA-N
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Description

(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine, also known as FPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine acts as a selective serotonin reuptake inhibitor (SSRI), which means it inhibits the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can improve mood and alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine has been shown to have a significant impact on brain function, particularly in regulating mood and behavior. It has been found to increase the levels of serotonin in the brain, which can improve mood and reduce anxiety. (4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine has also been shown to have an impact on other neurotransmitters, including dopamine and norepinephrine.

Advantages and Limitations for Lab Experiments

One advantage of using (4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine in lab experiments is its high selectivity for serotonin reuptake inhibition, which can lead to more specific and targeted results. However, one limitation is that it may not be as effective as other SSRIs in treating certain conditions, such as major depressive disorder.

Future Directions

There are several potential future directions for research on (4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine. One area of interest is its potential use as a diagnostic tool for imaging the brain. Additionally, further research could explore its potential as a therapeutic agent for other conditions, such as post-traumatic stress disorder. Another potential area of research is the development of more effective and targeted SSRIs based on the structure of (4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine.
In conclusion, (4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine is a chemical compound that has the potential for various scientific research applications, particularly in the fields of neuroscience and psychiatry. While there are still limitations and areas for further research, (4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine represents a promising avenue for future investigation.

Synthesis Methods

(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine can be synthesized through a series of chemical reactions, starting with the reaction between 4-fluorobenzoyl chloride and piperazine. The resulting product is then reacted with thiourea to form (4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine.

Scientific Research Applications

(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine has been studied for its potential as a therapeutic agent for various conditions, including depression, anxiety, and schizophrenia. It has also been investigated for its potential use as a diagnostic tool for imaging the brain.

properties

IUPAC Name

[4-(dimethylamino)phenyl]-[4-(4-fluorophenyl)piperazin-1-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3S/c1-21(2)17-7-3-15(4-8-17)19(24)23-13-11-22(12-14-23)18-9-5-16(20)6-10-18/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQWCOHLTHEKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Dimethylamino)phenyl]-[4-(4-fluorophenyl)piperazin-1-yl]methanethione

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